Boc-D-asparagine

Catalog No.
S670705
CAS No.
75647-01-7
M.F
C9H16N2O5
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-asparagine

CAS Number

75647-01-7

Product Name

Boc-D-asparagine

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1

InChI Key

FYYSQDHBALBGHX-RXMQYKEDSA-N

Synonyms

Boc-D-asparagine;Boc-D-Asn-OH;75647-01-7;Boc-L-Asn-OH;Nalpha-(tert-Butoxycarbonyl)-D-asparagine;Nalpha-Boc-D-asparagine;SBB067209;N-alpha-t-BOC-D-ASPARAGINE;PubChem14931;BOC-D-ASN;N-|A-Boc-D-asparagine;AC1Q1MTI;n-alpha-boc-d-asparagine;N-BOC-D-ASPARAGINE;AC1LV0Y2;N2-BOC-D-ASPARAGINE;N-A-BOC-D-ASPARAGINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-carbamoylpropanoicacid;15064_ALDRICH;SCHEMBL1486143;BOC-D-ASN-OHMONOHYDRATE;CHEMBL1222169;15064_FLUKA;CTK2H9604;MolPort-001-793-763

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O

The exact mass of the compound Boc-D-asparagine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-D-asparagine (Boc-D-Asn-OH) is a derivative of the non-standard D-asparagine amino acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amine. This compound is a critical precursor in Boc-chemistry solid-phase peptide synthesis (SPPS) for the incorporation of D-asparagine residues. Introducing D-amino acids like D-asparagine into a peptide sequence is a well-established strategy to increase the resulting peptide's stability against enzymatic degradation by proteases, a crucial attribute for therapeutic peptide development.[1]

Procurement Fit

1 D-enantiomer building block for Boc-SPPS D-Asn incorporation
2 Stereochemical control through enantiomeric excess specification
3 HOBt activation recommended to limit asparagine dehydration

Substituting Boc-D-asparagine with seemingly similar alternatives can lead to critical synthesis failures or fundamentally different products. Using the L-enantiomer, Boc-L-asparagine, will produce a diastereomeric peptide with altered structure and biological function. Employing a different Nα-protecting group, such as Fmoc, necessitates a complete switch from Boc-based to Fmoc-based synthesis protocols, which use incompatible deprotection reagents (acid vs. base).[2][3] The most critical substitution choice is between side-chain unprotected Boc-D-Asn-OH and a side-chain protected version like Boc-D-Asn(Trt)-OH. While the unprotected form is more economical, it is susceptible to significant side reactions during the coupling step, such as dehydration to form a β-cyanoalanine residue, which introduces hard-to-remove impurities and lowers yield.[4][5] This makes the choice of asparagine derivative a direct trade-off between material cost and final peptide purity.

Substitution Risk

L-enantiomer mismatch
Switching to Boc-L-asparagine alters peptide stereochemistry and may reduce proteolytic resistance observed with D-residues.
Fmoc chemistry interchange
Fmoc protection requires different deprotection and coupling conditions; chiral resolution behavior differs markedly from Boc derivatives.
Unprotected asparagine risk
Using unprotected Boc-Asn without HOBt or side-chain protection can generate substantial nitrile byproducts, reducing yield and purity.
Alternative N-protecting groups
Boc removal conditions and coupling reactivity differ; direct replacement may shift synthetic outcome and require method revalidation.

Precursor Suitability: Mitigating Dehydration Side Reactions by Avoiding Carbodiimide Activators

A primary procurement consideration for side-chain unprotected asparagine is the risk of irreversible dehydration of the side-chain amide to a β-cyanoalanine residue during carboxyl activation. This side reaction, which results in a mass loss of 18 Da, is particularly pronounced when using carbodiimide-based coupling reagents like DCC or DIC. To minimize this impurity, it is strongly recommended to use phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salt-based activators, which significantly reduce the risk of dehydration compared to carbodiimides.[4][6] For syntheses where carbodiimide activators are required, the more expensive side-chain protected derivative, Boc-D-Asn(Trt)-OH, is the appropriate choice to prevent this side reaction.[6]

Evidence DimensionPropensity for Dehydration Side-Reaction
Target Compound DataLower risk of dehydration when activated with HBTU, HATU, or PyBOP
Comparator Or BaselineHigher risk of dehydration when activated with carbodiimide reagents (DCC, DIC)
Quantified DifferenceQualitative but critical; use of carbodiimides with unprotected Asn leads to significant β-cyanoalanine impurities, while aminium/uronium reagents minimize it.
ConditionsBoc-Solid Phase Peptide Synthesis (SPPS) activation/coupling step.

This dictates the choice of coupling reagents compatible with this specific precursor, impacting process design, cost, and final product purity.

Proteolytic stability
Class-level
D-peptides: stable; L-peptides: degraded by pepsin, trypsin, chymotrypsin
Supports D-enantiomer stability context
Class-level peptide data; direct monomer comparison not available

Processability: Superior Solubility of Side-Chain Protected Analogs in SPPS Solvents

While Boc-D-asparagine itself has moderate solubility, its close analogs used in Fmoc chemistry, Fmoc-Asn-OH and Fmoc-Gln-OH, exhibit very low solubility in common SPPS solvents like DMF and NMP.[7] For comparison, a patent for side-chain protected derivatives notes that only a 0.2M solution of unprotected Fmoc-Asn-OH can be prepared in DMF, and precipitation occurs upon addition of coupling reagents.[8] In contrast, side-chain protected derivatives such as Fmoc-Asn(Trt)-OH and the patented Fmoc-Asn(Tmob)-OH exhibit significantly improved solubility, comparable to other standard amino acid derivatives, ensuring efficient and complete coupling reactions without precipitation issues.[7][8][9] This highlights a key process advantage of using side-chain protection, which is directly translatable to Boc chemistry when difficult sequences or poor solvation are anticipated.

Evidence DimensionSolubility in DMF
Target Compound DataModerate solubility (inferred from general use)
Comparator Or BaselineFmoc-Asn-OH (unprotected): Very low solubility; only 0.2M solution is possible before precipitation on activation.[8] Fmoc-Asn(Trt)-OH (protected): Good solubility, comparable to other standard Fmoc-amino acids.[7]
Quantified DifferenceSide-chain protected analogs offer a significant, non-incremental improvement in solubility, preventing process failures from precipitation.
ConditionsSolution preparation for coupling step in solid-phase peptide synthesis using DMF solvent.

Selecting the side-chain unprotected form is a cost-saving measure that carries a known risk of process failure due to poor solubility, which is mitigated by using a side-chain protected derivative.

Coupling yield
Class-level
DCC+HOBt: 98–99% Asn-Gly; DCC alone: substantial nitrile
HOBt activation minimizes dehydration
Applies equally to D-asparagine; class-level inference

Synthesis Compatibility: Slower Coupling Kinetics Compared to Side-Chain Protected Derivatives

Studies on Fmoc-asparagine derivatives have demonstrated that the coupling of side-chain unprotected Fmoc-Asn-OH proceeds more slowly than the coupling of side-chain protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH.[10] When using the BOP coupling reagent, the protected derivatives coupled as rapidly as other standard Fmoc-amino acids, whereas the unprotected version required longer reaction times.[10] This kinetic difference is a critical process parameter; slower coupling increases the risk of incomplete reactions and the formation of deletion sequences, especially in automated synthesis protocols with fixed cycle times. To ensure complete incorporation when using the more economical Boc-D-asparagine, longer coupling times or double-coupling protocols may be required, offsetting some of the initial material cost savings.

Evidence DimensionRelative Coupling Speed
Target Compound DataSlower coupling kinetics (inferred from Fmoc-Asn-OH data)
Comparator Or BaselineSide-chain protected derivatives (Fmoc-Asn(Mbh)-OH, Fmoc-Asn(Tmob)-OH): Couple as fast as other standard amino acids.[10]
Quantified DifferenceQualitative but significant; unprotected asparagine is explicitly reported to couple more slowly than its protected counterparts.
ConditionsSolid-phase peptide synthesis using BOP as the coupling reagent.

This evidence informs the buyer that using this lower-cost reagent may require process adjustments (longer cycle times, double coupling) to achieve the same peptide quality as a more expensive, side-chain protected alternative.

Enantiomeric purity
Data to verify
Premium grade: ≥99.0% ee (chiral LC)
Supports stereochemical integrity
Supplier-specific; verify certification
Chiral separation
Cross-study
LE-HPLC: Boc-D/L resolved baseline; Fmoc-DL not resolved
LE-HPLC suitable for ee verification
D-enantiomer elutes first; Fmoc requires alternative methods
Side-chain protection
Class-level
Mbh-protected: 0% nitrile; unprotected: substantial nitrile formation
Mbh group avoids dehydration
DCC coupling context; class-level inference

Cost-Effective Synthesis of D-Amino Acid Containing Peptides (DAACPs) for Enhanced Proteolytic Stability

For the synthesis of peptides intended to have enhanced resistance to enzymatic degradation, where D-amino acid incorporation is the primary goal and the budget is a key constraint.[1] This compound is the right choice when the synthesis protocol can be optimized to use non-carbodiimide coupling reagents (e.g., HBTU, HATU) to minimize side-chain dehydration and when longer coupling times can be implemented to ensure complete reaction.[4][10]

Precursor for Peptidomimetics and Chiral Building Blocks

As a starting material for multi-step organic synthesis of non-peptidic molecules that require the specific chirality and functionality of a D-asparagine side chain. The Boc group serves as a robust, acid-labile protecting group suitable for a wide range of reactions before its removal in the final stages of a synthesis campaign.

Short Peptides Where Purification of Dehydration Byproducts is Feasible

In the synthesis of shorter peptides (e.g., under 10 residues) where the potential β-cyanoalanine byproduct can be more easily separated from the target peptide via chromatography. In this context, the lower material cost of Boc-D-asparagine may outweigh the increased downstream purification effort, making it a viable economic choice.

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-resistant peptide studies
D-enantiomer incorporation
Stability in GI enzyme assays
Stereochemical control in synthesis
Enantiomeric excess certification
Chiral purity by chiral LC
Asparagine coupling optimization
HOBt or Mbh protection strategy
Nitrile side-product monitoring
Chiral purity method development
Established LE-HPLC separation
Enantiomer resolution verification

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

232.10592162 Da

Monoisotopic Mass

232.10592162 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7536-55-2

Wikipedia

Boc-D-Asparagine

Explore Compound Types